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Compound Name: Irodanoprost

Cat. No.: B15583598 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Irodanoprost is a clinical-stage drug candidate.[1] As such, comprehensive

quantitative pharmacokinetic and pharmacodynamic data are not fully available in the public

domain. This guide synthesizes available information and provides a framework for its

anticipated pharmacological profile based on its mechanism of action and data from analogous

compounds.

Introduction
Irodanoprost (also known as MES-1022) is an investigational drug being developed by

Mesentech Inc. for the treatment of Duchenne muscular dystrophy (DMD), osteogenesis

imperfecta, and osteoporosis.[1] It is a selective agonist for the prostaglandin E2 receptor

subtype 4 (EP4).[1][2] A key feature of Irodanoprost is its chemical design, which includes a

moiety that targets calcium-rich tissues.[2] This design aims to concentrate the drug's activity at

sites of bone and damaged muscle, potentially enhancing efficacy and improving systemic

tolerability compared to non-targeted prostaglandin agonists.[2]

Pharmacodynamics: Mechanism of Action
Irodanoprost exerts its therapeutic effects by selectively activating the EP4 receptor, a G-

protein coupled receptor (GPCR). The EP4 receptor is known to play a crucial role in mediating

tissue repair and regeneration, particularly in bone and muscle.[2]
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Signaling Pathway
Upon binding of Irodanoprost, the EP4 receptor undergoes a conformational change, leading

to the activation of the Gαs subunit of its associated heterotrimeric G-protein. This initiates a

signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates

various downstream targets, including transcription factors like CREB (cAMP response

element-binding protein). This signaling pathway ultimately modulates gene expression to

promote anti-inflammatory and regenerative processes.

Cell Membrane

Intracellular Space

Extracellular

Irodanoprost EP4 ReceptorBinds GαsβγActivates
Adenylyl Cyclase (AC)

Activates
cAMPConverts

ATP

Protein Kinase A (PKA)Activates CREBPhosphorylates Gene Expression
(Anti-inflammatory, Regenerative)

Modulates

Click to download full resolution via product page

Caption: Irodanoprost activates the EP4 receptor, initiating a Gαs-cAMP-PKA signaling

cascade.

Anticipated Pharmacodynamic Effects
In Duchenne Muscular Dystrophy (DMD): Prostaglandins are known to induce muscle

regeneration.[2] By activating EP4 receptors in damaged myofibers, Irodanoprost is
expected to increase the number and size of myofibers, enhance muscle contractility, and

reduce fibrosis and fat infiltration in the muscle tissue.[2]

In Bone Disorders: The EP4 receptor is a key mediator of bone formation (osteogenesis).

Activation of this pathway is expected to stimulate osteoblast activity, leading to increased

bone density and improved bone quality.
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Illustrative Pharmacodynamic Parameters
The following table presents hypothetical data to illustrate how the pharmacodynamic profile of

Irodanoprost would be characterized. These values are not based on published data for

Irodanoprost.

Parameter Description Illustrative Value Target

Kd
Equilibrium

Dissociation Constant
5.2 nM EP4 Receptor

EC50
Half-maximal Effective

Concentration
12.5 nM cAMP Production

Emax Maximum Effect 98% (vs. PGE2) cAMP Production

Selectivity
Binding affinity for

other EP receptors

>100-fold vs. EP1,

EP2, EP3
EP4 Receptor

Pharmacokinetics: Absorption, Distribution,
Metabolism, Excretion (ADME)
The pharmacokinetic profile of Irodanoprost is uniquely influenced by its tissue-targeting

design.

Conceptual Pharmacokinetic Workflow
Irodanoprost is engineered with a moiety that has a high affinity for calcium-rich tissues.[2]

Following administration, the drug is expected to distribute systemically, but preferentially

accumulate and be retained at sites of high calcium concentration, such as the bone matrix and

areas of muscle damage (which exhibit calcium influx). This targeted delivery is designed to

maximize local drug concentration at the site of action while minimizing systemic exposure and

associated side effects.
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Caption: Conceptual pharmacokinetic pathway for the tissue-targeted drug Irodanoprost.

Illustrative Pharmacokinetic Parameters
This table provides hypothetical pharmacokinetic parameters for illustrative purposes.
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Parameter Description
Illustrative Value (Rat
Model)

Tmax
Time to maximum plasma

concentration
1.5 hours

Cmax
Maximum plasma

concentration
150 ng/mL

AUC
Area under the plasma

concentration-time curve
980 ng*h/mL

t1/2 (plasma) Plasma elimination half-life 2.5 hours

t1/2 (bone) Elimination half-life from bone > 48 hours

Vd Volume of distribution 0.8 L/kg

CL Clearance 5.5 mL/min/kg

Key Experimental Protocols
To characterize a compound like Irodanoprost, a series of standard in vitro and in vivo

experiments would be conducted. The following are detailed, representative protocols.

Protocol: EP4 Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of Irodanoprost for the human EP4

receptor.

Methodology:

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the

human EP4 receptor are cultured and harvested. The cells are lysed via sonication in a

hypotonic buffer, and the cell membrane fraction is isolated by ultracentrifugation.

Competitive Binding: A constant concentration of a radiolabeled ligand with known affinity

for EP4 (e.g., [3H]-Prostaglandin E2) is incubated with the prepared cell membranes.
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Test Compound Addition: Increasing concentrations of Irodanoprost (the "cold"

competitor ligand) are added to the incubation mixtures.

Incubation & Separation: The mixture is incubated at room temperature to allow binding to

reach equilibrium. The bound radioligand is then separated from the unbound radioligand

using rapid vacuum filtration through a glass fiber filter.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand

versus the log concentration of Irodanoprost. A non-linear regression analysis is used to

calculate the IC50 (concentration of Irodanoprost that inhibits 50% of radioligand

binding), which is then converted to the Kd value using the Cheng-Prusoff equation.

Protocol: In Vivo Efficacy Study in a DMD Mouse Model
(mdx Mouse)

Objective: To evaluate the in vivo efficacy of Irodanoprost in improving muscle function and

histology.

Methodology:

Animal Model: Male mdx mice (a commonly used model for DMD) and wild-type control

mice are used, typically starting at 4-6 weeks of age.

Dosing: Mice are randomly assigned to treatment groups: Vehicle control, Irodanoprost
(e.g., low, medium, and high doses). The drug is administered via a clinically relevant

route (e.g., subcutaneous injection) daily or several times per week for a period of 4-12

weeks.

Functional Assessment: Muscle function is assessed at baseline and at the end of the

study. Key tests include:

Grip Strength Test: To measure forelimb and hindlimb muscle strength.

Treadmill Exhaustion Test: To measure endurance and fatigue resistance.
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Ex Vivo Muscle Contractility: At the end of the study, the extensor digitorum longus (EDL)

or soleus muscle is dissected. The muscle is mounted in an organ bath, and its contractile

properties (e.g., twitch force, tetanic force) are measured via electrical stimulation.

Histological Analysis: Tibialis anterior muscles are harvested, sectioned, and stained (e.g.,

with Hematoxylin and Eosin, Masson's Trichrome). Analysis includes measuring myofiber

cross-sectional area, counting the number of centrally nucleated (regenerating) fibers, and

quantifying the extent of fibrosis and fat infiltration.

Data Analysis: Statistical comparisons are made between the vehicle-treated mdx mice,

Irodanoprost-treated mdx mice, and wild-type controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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